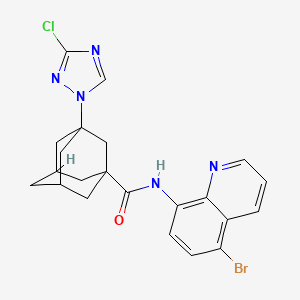
N~1~-(5-Bromo-8-quinolyl)-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(5-Bromo-8-quinolyl)-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Bromo-8-quinolyl)-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Bromination: The quinoline derivative is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the triazole ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable nitrile.
Adamantane carboxamide formation: The adamantane carboxylic acid is converted to its acyl chloride, which is then reacted with the triazole-quinoline intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
化学反应分析
Types of Reactions
N~1~-(5-Bromo-8-quinolyl)-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The quinoline and triazole rings can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline and triazole derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N1-(5-Bromo-8-quinolyl)-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide would depend on its specific biological target. Generally, compounds with quinoline and triazole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The adamantane group may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Fluconazole: A triazole derivative used as an antifungal agent.
Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian agent.
Uniqueness
N~1~-(5-Bromo-8-quinolyl)-3-(3-chloro-1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide is unique due to the combination of its quinoline, triazole, and adamantane moieties, which may confer distinct biological activities and pharmacokinetic properties compared to other compounds.
属性
分子式 |
C22H21BrClN5O |
|---|---|
分子量 |
486.8 g/mol |
IUPAC 名称 |
N-(5-bromoquinolin-8-yl)-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C22H21BrClN5O/c23-16-3-4-17(18-15(16)2-1-5-25-18)27-19(30)21-7-13-6-14(8-21)10-22(9-13,11-21)29-12-26-20(24)28-29/h1-5,12-14H,6-11H2,(H,27,30) |
InChI 键 |
IMCGPLWPUCGCSJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C6C(=C(C=C5)Br)C=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorobenzyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10898868.png)
![N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10898880.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10898893.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10898901.png)
![methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10898902.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B10898906.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10898914.png)
![1-[(2-chlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10898920.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10898927.png)
![(7Z)-3-(difluoromethyl)-7-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10898930.png)
![2-(4-chlorophenyl)-N'-[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]acetohydrazide](/img/structure/B10898934.png)
![7-(difluoromethyl)-N-(2-hydroxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898942.png)
![N-(4-bromophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898943.png)
![4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B10898944.png)
